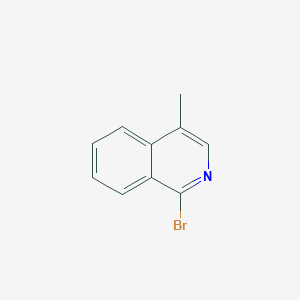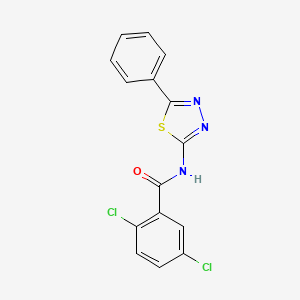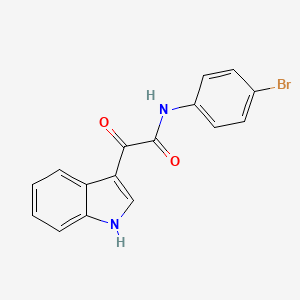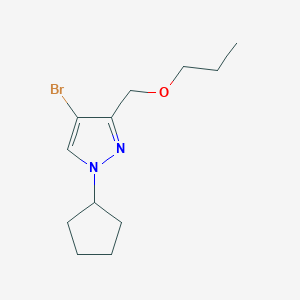
(4-Ethoxyphenyl)(6-fluoro-4-tosylquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Ethoxyphenyl)(6-fluoro-4-tosylquinolin-3-yl)methanone, also known as EFQM, is a novel compound that has attracted significant interest from the scientific community due to its potential therapeutic applications. EFQM belongs to the class of quinoline derivatives, which are known for their diverse biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Novel Fluorophores for Biomedical Analysis
A novel stable fluorophore, 6-methoxy-4-quinolone (6-MOQ), exhibits strong fluorescence in a wide pH range of aqueous media. Its characteristics make it beneficial for biomedical analysis. This compound, with its large Stokes' shift and high stability against light and heat, shows promise for use as a fluorescent labeling reagent for carboxylic acids, demonstrating its application in sensitive and specific analytical techniques in the biomedical field (Hirano et al., 2004).
Fluorinated Compounds for Chemical Synthesis
A fluorinated masked o-benzoquinone was prepared through the oxidation of 4-fluoro-2-methoxyphenol, showcasing a method to generate fluorinated building blocks for chemical synthesis. This approach provides new avenues for creating a variety of fluorinated compounds, which are crucial in pharmaceuticals and materials science due to their unique properties (Patrick et al., 2004).
Antitumor Activity of Quinoline Derivatives
Quinoline derivatives, such as 2-anilino-3-aroylquinolines, have been identified for their cytotoxic activity against several human cancer cell lines, including HeLa and A549. These compounds, through their action as tubulin polymerization inhibitors, demonstrate significant potential in cancer research. Their ability to arrest the cell cycle and induce apoptosis highlights the therapeutic applications of quinoline derivatives in oncology (Srikanth et al., 2016).
Synthesis and Crystal Structure of Antitumor Agents
The synthesis and structural analysis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, with distinct inhibition on the proliferation of various cancer cell lines, exemplify the intersection of chemistry and biology in the search for new cancer treatments. The detailed molecular structure analysis through X-ray diffraction provides insights into the compound's mechanism of action and potential efficacy as an antitumor agent (Tang & Fu, 2018).
properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZOBKFHCGDHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)
![1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2815418.png)
![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)

![4-Chloro-3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2815426.png)



![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)

![2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

